molecular formula C19H28O2 B1588466 4-Androsten-3beta-ol-17-one CAS No. 571-44-8

4-Androsten-3beta-ol-17-one

Cat. No. B1588466
CAS RN: 571-44-8
M. Wt: 288.4 g/mol
InChI Key: VMYTXBKVYDESSJ-USOAJAOKSA-N
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Description

4-Androsten-3beta-ol-17-one is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . It is also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one .


Synthesis Analysis

Epiandrosterone, which is also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . Epiandrosterone can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .


Molecular Structure Analysis

The molecular formula of 4-Androsten-3beta-ol-17-one is C19H28O2 . Its average mass is 288.424 Da and its monoisotopic mass is 288.208923 Da .


Physical And Chemical Properties Analysis

The molecular formula of 4-Androsten-3beta-ol-17-one is C19H28O2 . Its average mass is 288.424 Da and its monoisotopic mass is 288.208923 Da .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

4-Androsten-3beta-ol-17-one derivatives show potential in cancer research. For instance, the compound 17beta-acetamido-3beta-hydroxy-5-androsten-4-[N, N-bis(2-chloroethyl)amino]benzoate has demonstrated significant cytotoxic effects against A431 cells, a type of squamous cell carcinoma. This indicates potential applications in developing antineoplastic agents (Camoutsis, Sambani, Trafalis, & Peristeris, 1999).

Anti-inflammatory Properties

Research on derivatives of 4-Androsten-3beta-ol-17-one has also explored their anti-inflammatory properties. Studies involving 17beta-aminoandrostene hydrochlorides based on the 3beta-methoxy-5-androstene nucleus have shown significant anti-inflammatory activity in animal models. This suggests potential therapeutic applications for inflammatory conditions (Griggs & King, 1978).

Hormonal Research

In hormonal research, 4-Androsten-3beta-ol-17-one is studied for its potential rewarding properties. A study on intact male mice using the conditioned place preference technique indicated that testosterone, a derivative of 4-androsten-17beta-ol-3-one, might possess rewarding properties, dependent on environmental cues (Arnedo, Salvador, Martínez-Sanchís, & González-Bono, 2000).

Steroid Synthesis and Analysis

Research into the synthesis and analysis of 4-Androsten-3beta-ol-17-one and its derivatives is essential for understanding their pharmacological properties. For example, the development of long-acting hormonal steroid preparations and dimeric androgens has been explored, contributing to the field of endocrinology and pharmacology (Kuhl & Taubert, 1976).

Enzyme Activity and Metabolism

The activity of various liver enzymes in the metabolism of 4-Androsten-3beta-ol-17-one has been studied, highlighting the developmental and physiological changes in enzyme activities. This research provides insights into steroid metabolism and its implications in different biological contexts (Stenberg, 1976).

Safety And Hazards

When handling 4-Androsten-3beta-ol-17-one, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .

Future Directions

Prohormones, including 4-Androsten-3beta-ol-17-one, have been a staple in the fitness and bodybuilding community . Over the years, these compounds have undergone significant transformations, especially in light of the regulatory landscape introduced in 2004 . The laws implemented then were designed to ensure prohormones’ safety, efficacy, and legality . This marked a turning point, leading to a new generation of prohormones that aim to deliver results with fewer associated risks and side effects .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYTXBKVYDESSJ-USOAJAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433223
Record name 3beta-Hydroxyandrost-4-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Androsten-3beta-ol-17-one

CAS RN

571-44-8
Record name 3β-Hydroxyandrost-4-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Androsten-3beta-ol-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3beta-Hydroxyandrost-4-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ANDROSTEN-3.BETA.-OL-17-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U3PGO66GQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Weber, M Kamber, V Lentillon-Kaestner… - Forensic science …, 2015 - Elsevier
This retrospective study evaluates the content, the destination and the source of 960 postal items seized by the Swiss customs authorities at the Swiss border between 2013 and 2014. …
Number of citations: 24 www.sciencedirect.com

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